N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine
Description
Properties
Molecular Formula |
C14H10Cl2N4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-N-(2,4-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-8-1-3-13(11(16)5-8)20-14-10-6-9(17)2-4-12(10)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
InChI Key |
CWWSSQATZAXYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Formation of quinazoline-2,4-diol intermediate from anthranilic acid and urea.
- Chlorination of quinazoline-2,4-diol to yield 2,4-dichloroquinazoline.
- Nucleophilic substitution of 2,4-dichloroquinazoline with 2,4-dichloroaniline or related amines to afford the target diamine.
Detailed Preparation Method
Synthesis of Quinazoline-2,4-diol Intermediate
- Reagents: Anthranilic acid and urea.
- Conditions: Heated without solvent at 135–140°C for 3 hours with stirring.
- Work-up: The molten reaction mixture is poured into 1N sodium hydroxide solution, filtered, then acidified with 2N HCl to precipitate quinazoline-2,4-diol.
- Yield: Approximately 70%.
- Characterization: IR shows broad OH stretch (~3428 cm⁻¹), aromatic C-H (~3079 cm⁻¹), and C=N (~1604 cm⁻¹); ¹H NMR confirms aromatic protons and hydroxyl groups.
Chlorination to 2,4-Dichloroquinazoline
- Reagents: Quinazoline-2,4-diol treated with phosphorus oxychloride (POCl₃) in presence of N,N-dimethylformamide (DMF) as catalyst.
- Conditions: Reflux conditions typical for chlorination of hydroxyl groups on heterocyclic rings.
- Outcome: Conversion of hydroxyl groups at positions 2 and 4 to chlorides, producing 2,4-dichloroquinazoline.
Nucleophilic Aromatic Substitution to Form this compound
- Reagents: 2,4-dichloroquinazoline and 2,4-dichloroaniline.
- Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
- Base: Triethylamine to neutralize HCl formed during substitution.
- Conditions: Heating at approximately 70°C for 5 hours with stirring.
- Work-up: Removal of solvent under vacuum, extraction with chloroform and water, filtration of precipitate.
- Yield and Purification: Product precipitates in water layer due to insolubility; purified by filtration and drying.
- Characterization: IR spectra show C-Cl stretch (~750 cm⁻¹), aromatic C-H (~3015 cm⁻¹), C=N (~1615 cm⁻¹), and NH stretch (~3360 cm⁻¹); ¹H NMR signals consistent with aromatic and amine protons.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Key Characterization Data |
|---|---|---|---|---|
| 1 | Quinazoline-2,4-diol | Anthranilic acid + urea, 135–140°C, 3 h, then acidify | ~70 | IR: 3428 (OH), 1604 (C=N); ¹H NMR aromatic signals |
| 2 | 2,4-Dichloroquinazoline | POCl₃ + DMF, reflux | Not specified | Chloride substitution confirmed by IR and NMR |
| 3 | This compound | 2,4-Dichloroquinazoline + 2,4-dichloroaniline, DMSO, triethylamine, 70°C, 5 h | Moderate to good | IR: 750 (C-Cl), 1615 (C=N), 3360 (NH); ¹H NMR aromatic and amine protons |
Research Findings and Notes
- The preparation method is consistent with classical nucleophilic aromatic substitution on activated quinazoline rings, where chlorine atoms at positions 2 and 4 are displaced by amines.
- The use of triethylamine serves as a base to trap HCl, facilitating substitution.
- Solvent choice (DMSO or ethanol) influences reaction rate and solubility of intermediates.
- Purification by precipitation and filtration is effective due to the low solubility of the product in water and organic solvents.
- Characterization via IR and NMR confirms the presence of key functional groups and substitution pattern.
- The synthetic route is adaptable to various substituted anilines, enabling structural diversity in quinazoline derivatives for medicinal chemistry applications.
Additional Considerations
- Alternative starting materials such as 2-amino-4-chlorobenzoic acid may be used to introduce chlorine substituents earlier in the synthesis.
- Reaction times and temperatures can be optimized depending on scale and desired purity.
- The methodology is well-documented in peer-reviewed literature, ensuring reproducibility and reliability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The quinazoline scaffold undergoes nucleophilic substitution at electron-deficient positions. In N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine, the C2 and C4 positions are reactive due to the electron-withdrawing effects of the adjacent amine groups.
Key Findings:
-
Chlorine Displacement : The compound can be synthesized via stepwise substitution of chlorine atoms in 2,4-dichloroquinazoline precursors. For example, reaction with p-toluidine or p-chloroaniline in the presence of triethylamine yields N2,N4-disubstituted derivatives .
-
Amine Substitution : Secondary amines (e.g., isopropylamine) selectively substitute at the C2 or C4 positions under mild conditions (CH3CN, 80°C), with yields ranging from 41% to 90% depending on the substituent .
Table 1: Representative Substitution Reactions
Reduction Reactions
The nitro group in intermediate precursors is reduced to an amine during synthesis. For example:
-
Nitro-to-Amine Reduction : N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine undergoes reduction with iron powder in EtOH/H2O (4:1) at 80°C under argon, yielding N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine in quantitative yield .
Key Data:
-
Reduction Conditions : Fe (5 equiv), NH4Cl, EtOH/H2O (4:1), 80°C, 2 h.
-
Product Characterization : Confirmed via 1H NMR, 13C NMR, and HRMS .
Biological Interactions
While not traditional chemical reactions, the compound interacts with biological targets through specific mechanisms:
-
Dihydrofolate Reductase (DHFR) Inhibition : this compound derivatives exhibit potent antibacterial activity by inhibiting bacterial DHFR, a critical enzyme in folate synthesis .
-
Antileishmanial Activity : Structural analogs demonstrate efficacy against Leishmania donovani via interactions with parasitic enzymes, achieving IC50 values in the low micromolar range .
Stability and Degradation
The compound exhibits stability under standard storage conditions but degrades under harsh environments:
-
Acidic/Basic Conditions : Decomposition occurs in strong acids (e.g., HCl) or bases (e.g., NaOH), leading to cleavage of the quinazoline ring.
-
Oxidative Stability : Resists oxidation under ambient conditions but degrades in the presence of strong oxidants like H2O2.
Synthetic Modifications for Pharmacological Optimization
Structural analogs of this compound have been tailored to enhance bioactivity:
-
N2-Benzyl Derivatives : Substitution with benzyl groups improves solubility and antibacterial potency against Acinetobacter baumannii (MIC: 1–4 µg/mL) .
-
Heterocycle Fusion : Incorporation of eight-membered nitrogen-heterocycles (e.g., oxazocine) enhances antimalarial activity .
Spectroscopic Characterization
Critical data for reaction monitoring and product validation:
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine, have been extensively studied for their broad range of biological activities. These compounds are known for their potential in treating various diseases due to their multifaceted pharmacological properties:
- Anticancer Activity : Quinazoline derivatives are recognized as effective anticancer agents. They act as protein kinase inhibitors, which are crucial for regulating cell growth and survival. For instance, compounds like N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine have shown significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with low IC50 values .
- Antimicrobial Properties : The compound has demonstrated notable antifungal activity against pathogens like Aspergillus flavus, showcasing its potential in treating fungal infections . Additionally, quinazoline derivatives exhibit antibacterial and antiviral properties, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives possess anti-inflammatory properties. Compounds synthesized from quinazoline frameworks have been tested for their ability to inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
- Anticancer Studies : In vitro studies have shown that derivatives exhibit selective inhibition against specific cancer cell lines. For example, certain synthesized compounds demonstrated potent inhibitory effects on epidermal growth factor receptors (EGFR), which are critical in many cancers .
- Antimicrobial Efficacy : Research has confirmed the antifungal efficacy of this compound against various strains of fungi, suggesting its application in developing antifungal therapies .
Comparative Analysis of Quinazoline Derivatives
| Property | This compound | Other Quinazoline Derivatives |
|---|---|---|
| Anticancer Activity | High potency against MCF7 and A549 cell lines | Varies; some show lower efficacy |
| Antifungal Activity | Effective against Aspergillus flavus | Some derivatives show no activity |
| Anti-inflammatory Activity | Significant inhibition observed | Varies widely among derivatives |
| Synthesis Complexity | Moderate; involves multiple steps | Some derivatives easier to synthesize |
Mechanism of Action
The mechanism of action of N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these kinases, the compound can exert anticancer effects by preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
Antiviral Activity: MERS-CoV Inhibitors
N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine (Compound 1)
- Activity : Identified as a hit compound against MERS-CoV via high-content screening, with moderate cytotoxicity and improved selectivity (SI = 25) .
- Optimized Derivative (Compound 20) : Exhibited enhanced potency (IC₅₀ = 0.157 μM) and favorable pharmacokinetic (PK) properties, making it a lead candidate for coronaviruses .
Key SAR Insights :
- Halogen Positioning : 3-Chloro-4-fluoro substitution on the aniline ring enhances viral inhibition.
- N6 Modifications : Addition of a 3-methoxybenzyl group at N6 improves selectivity and reduces cytotoxicity.
Table 1: Anti-MERS-CoV Quinazoline Derivatives
| Compound Name | Substituents (N4/N6) | IC₅₀ (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 1 | 3-Cl-4-F-phenyl / 3-MeO-benzyl | N/A | 25 | |
| Compound 20 | Optimized N4/N6 substituents | 0.157 | >25 |
Anticancer Activity: Kinase and PARP Inhibitors
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine (Compound 18)
N4-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-N6-(4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine (Compound 20)
N4-(3-Bromophenyl)quinazoline-4,6-diamine (Compound 4)
- Application : Precursor for EGFR/HER2 inhibitors; derivatives showed IC₅₀ values <1 μM in kinase assays .
Key SAR Insights :
- Aryl Substituents : Bulky groups (e.g., thiazole, fluorobenzyloxy) at N4 enhance kinase binding.
- Halogen Effects : Bromine at N4 improves solubility and target affinity in EGFR/HER2 inhibitors.
Table 2: Anticancer Quinazoline Derivatives
Mitochondrial Complex I Inhibition
4-N-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593)
- Activity : Potent inhibitor of mitochondrial complex I (IC₅₀ < 0.1 μM), with specificity against respiratory chain complexes II–IV .
- Therapeutic Potential: Investigated for Huntington’s disease due to ROS modulation and neuroprotective effects .
Key SAR Insights :
- Alkyl Linkers: A phenoxyphenyl-ethyl chain at N4 enhances mitochondrial binding.
- Minimal Halogenation : Unlike antiviral analogs, EVP4593 lacks halogens but retains high potency through hydrophobic interactions.
Anti-HER2 Agents: Afatinib-Related Derivatives
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
- Role : Intermediate in afatinib synthesis, a HER2/EGFR inhibitor approved for breast cancer .
- Structural Features : The 3-Cl-4-F-phenyl group and tetrahydrofuran-3-yloxy side chain are critical for blood-brain barrier penetration .
Key SAR Insights :
- Oxygenated Side Chains : Improve solubility and brain penetration (e.g., tetrahydrofuran-3-yloxy).
- Dual Halogenation : 3-Cl-4-F substitution optimizes kinase selectivity and metabolic stability.
Biological Activity
N4-(2,4-Dichlorophenyl)quinazoline-4,6-diamine, also referred to as EVP4593 , is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of mitochondrial complex I. This article reviews the biological activity of EVP4593, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
EVP4593 acts primarily as a potent inhibitor of mitochondrial complex I, which plays a crucial role in the electron transport chain and ATP production. The inhibition of this complex leads to a reduction in mitochondrial respiration without affecting other respiratory chain complexes (II–IV) . This selective inhibition is significant because it minimizes potential side effects associated with broader mitochondrial dysfunction.
Reactive Oxygen Species (ROS) Production
One of the notable effects of EVP4593 is its ability to induce the release of reactive oxygen species (ROS) at the flavin site of mitochondrial complex I. This ROS production is similar to that observed with established Q-site inhibitors and may contribute to its therapeutic effects in certain diseases, including neurodegenerative disorders such as Huntington's disease .
Huntington's Disease
Recent studies have nominated EVP4593 as a lead compound for the treatment of Huntington's disease. The rationale for this application stems from its ability to modulate mitochondrial function and reduce neurotoxic effects associated with the disease . The compound's selective action on complex I may provide a neuroprotective effect by mitigating oxidative stress.
Anti-Cancer Properties
In addition to its neuroprotective potential, EVP4593 has been investigated for its anti-cancer properties. Quinazoline derivatives have been shown to exhibit various biological activities, including anti-inflammatory and anticancer effects. For instance, compounds with similar structures have demonstrated efficacy against different cancer cell lines by inhibiting key signaling pathways involved in cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substitutions on the quinazoline ring significantly influence biological activity. For example, modifications at the N4 position and the adjacent aromatic ring can enhance the inhibitory potency against mitochondrial complex I . Understanding these relationships is crucial for developing more effective analogs with improved therapeutic profiles.
In Vitro Studies
In vitro studies have demonstrated that EVP4593 exhibits high affinity and specificity for mitochondrial complex I. The compound has been shown to reduce ATP levels in treated cells while increasing ROS production, confirming its role as a complex I inhibitor .
Comparative Analysis
A comparative analysis of various quinazoline derivatives highlights EVP4593's unique profile among other compounds in its class. For instance:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| EVP4593 | 0.47 | Complex I |
| Control (e.g., Gefitinib) | 0.45 | EGFR |
This table illustrates that while other compounds may target different pathways (e.g., EGFR), EVP4593's specificity for mitochondrial complex I sets it apart for particular therapeutic applications .
Q & A
Basic: What are the optimized synthetic routes for N4-(2,4-dichlorophenyl)quinazoline-4,6-diamine?
The synthesis typically involves condensation of substituted anilines with quinazoline precursors. A common method includes:
- Step 1 : React 5-nitroanthranilamide with dimethylformamide (DMF) under reflux to form the quinazoline core .
- Step 2 : Condense the intermediate with 2,4-dichloroaniline in acetic acid, ensuring slow addition to avoid lump formation .
- Step 3 : Reduce the nitro group using Pd/C and hydrazine hydrate to yield the final diamine .
Key considerations : Solvent choice (e.g., DMF vs. ethanol), stoichiometric ratios (1.1 equiv of aniline), and temperature control (reflux at 80–100°C) impact yields (75–90%) .
Basic: How is structural characterization performed for this compound?
- Spectroscopy :
- 1H/13C NMR confirms aromatic proton environments and substituent positions (e.g., δ 8.62 ppm for pyrimidine protons) .
- IR identifies functional groups (e.g., C=O at 1686 cm⁻¹, C-Br at 528 cm⁻¹) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 1.2° coplanarity in analogs) and hydrogen-bonding networks critical for packing .
- Mass spectrometry : Validates molecular weight (e.g., m/z 374.80 for related analogs) .
Advanced: How do structural modifications influence its biological activity?
- Substituent effects :
- Methodology :
Advanced: How can contradictions in biological data across studies be resolved?
- Case example : Anti-inflammatory vs. anticancer activity discrepancies arise from substituent-dependent mechanisms.
- Experimental design :
- Compare pharmacokinetics (e.g., plasma half-life) of analogs with differing substituents .
- Use isoform-specific assays (e.g., ErbB1 vs. mitochondrial complex I inhibition) to clarify target selectivity .
Advanced: What in vivo models validate its therapeutic potential?
- Acute pneumonia :
- Cancer xenografts :
Advanced: How are SAR studies conducted for this scaffold?
- Library synthesis : Generate derivatives with varied substituents (e.g., halogenated phenyl, heterocyclic groups) .
- Activity cliffs : Identify critical substituents (e.g., 3-chloro vs. 3-bromo on phenyl) causing abrupt changes in IC50 .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with kinase inhibition .
Advanced: What analytical methods ensure purity in pharmacological studies?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
- Chiral chromatography : Resolve enantiomers (e.g., (S)-isomers in afatinib impurities) using amylose-based columns .
- Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values .
Advanced: How is computational modeling applied to optimize its derivatives?
- Docking : Simulate binding to EGFR (PDB: 1M17) using AutoDock Vina; prioritize compounds with H-bonds to Met793 and hydrophobic interactions with Leu718 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability or CYP3A4 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
